molecular formula C17H21N B3429471 1,3-Bis(4-methylphenyl)propan-2-amine CAS No. 74548-97-3

1,3-Bis(4-methylphenyl)propan-2-amine

Cat. No. B3429471
CAS RN: 74548-97-3
M. Wt: 239.35 g/mol
InChI Key: SYPSBLFFJDFXSM-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylphenyl)propan-2-amine, also known as N-methyl-1,3-bis(4-methylphenyl)-2-propanamine, is an organic compound . It has a CAS Number of 1282602-92-9 and a molecular weight of 253.39 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases (TAs) have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . Immobilised whole-cell biocatalysts with ®-transaminase activity have been applied for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The InChI code for 1,3-Bis(4-methylphenyl)propan-2-amine is 1S/C18H23N/c1-14-4-8-16(9-5-14)12-18(19-3)13-17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3 . This indicates the presence of 18 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

1,3-Bis(4-methylphenyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 253.39 .

Scientific Research Applications

Transition-Metal Catalysis

1,3-Bis(4-methylphenyl)propan-2-amine has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis . This application is significant in the field of chemical synthesis, where transition-metal catalysts play a crucial role in facilitating various chemical reactions.

Ligand for Cyclic (Alkyl) (Amino)Carbenes (CAACs)

This compound is used as a ligand for cyclic (alkyl) (amino)carbenes (CAACs), which are strongly electron-rich carbon analogues of N-heterocyclic carbenes (NHCs) with broad applications in both industry and academia . CAACs have gained major attention due to their unique electronic properties and versatility in various chemical reactions.

Copper-Catalyzed Hydroboration of Alkynes

The compound has been used in model copper-catalyzed hydroboration of alkynes . Hydroboration is a chemical process that involves the addition of a boron-hydrogen bond to carbon-carbon multiple bonds, which is a key step in the synthesis of many organic compounds.

Synthesis of New Phosphines

The compound is involved in the synthesis of new phosphines . Phosphines are a class of organophosphorus compounds that are widely used in the field of organometallic chemistry and homogeneous catalysis.

Synthesis of Heterocyclic Amino Acids

The compound is used in the synthesis of new triazole compounds, which are precursors of heterocyclic amino acids . Heterocyclic amino acids are important in the development of new pharmaceuticals and bioactive compounds.

Crystallography

In the field of crystallography, the compound is used in the study of molecular structures and interactions . Understanding these structures and interactions is crucial in the design and development of new materials and drugs.

properties

IUPAC Name

1,3-bis(4-methylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,17H,11-12,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPSBLFFJDFXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-methylphenyl)propan-2-amine

CAS RN

74548-97-3
Record name 1,3-bis(4-methylphenyl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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